molecular formula C15H21ClO B2379262 1-[2,4-Bis(propan-2-yl)phenyl]-2-chloropropan-1-one CAS No. 571157-70-5

1-[2,4-Bis(propan-2-yl)phenyl]-2-chloropropan-1-one

Cat. No.: B2379262
CAS No.: 571157-70-5
M. Wt: 252.78
InChI Key: WUCJYJOSSJSMQN-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 1-[2,4-Bis(propan-2-yl)phenyl]-2-chloropropan-1-one typically involves the chlorination of a precursor compound. One common method is the Friedel-Crafts acylation reaction, where 2,4-diisopropylbenzene is reacted with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by distillation or recrystallization.

Chemical Reactions Analysis

1-[2,4-Bis(propan-2-yl)phenyl]-2-chloropropan-1-one undergoes several types of chemical reactions:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[2,4-Bis(propan-2-yl)phenyl]-2-chloropropan-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules . This interaction can lead to the inhibition of enzyme activity or the modification of protein function. The exact pathways involved depend on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

1-[2,4-Bis(propan-2-yl)phenyl]-2-chloropropan-1-one can be compared with other similar compounds such as:

Properties

IUPAC Name

2-chloro-1-[2,4-di(propan-2-yl)phenyl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClO/c1-9(2)12-6-7-13(15(17)11(5)16)14(8-12)10(3)4/h6-11H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUCJYJOSSJSMQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)C(=O)C(C)Cl)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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